molecular formula C9H4F3NO2 B13102738 1-Nitro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene CAS No. 111727-06-1

1-Nitro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene

Cat. No.: B13102738
CAS No.: 111727-06-1
M. Wt: 215.13 g/mol
InChI Key: RVNSRMMWULUNLW-UHFFFAOYSA-N
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Description

1-Nitro-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is a nitro-substituted aromatic compound featuring a trifluoromethylated propargyl group at the meta position. This structure combines the electron-withdrawing nitro group (-NO₂) with the electron-deficient trifluoropropynyl moiety (-C≡C-CF₃), rendering the compound highly reactive in cross-coupling and cycloaddition reactions. Its synthesis typically involves transition metal-catalyzed cross-coupling or trifluoromethylation of terminal alkynes .

Properties

CAS No.

111727-06-1

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

IUPAC Name

1-nitro-3-(3,3,3-trifluoroprop-1-ynyl)benzene

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)5-4-7-2-1-3-8(6-7)13(14)15/h1-3,6H

InChI Key

RVNSRMMWULUNLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C#CC(F)(F)F

Origin of Product

United States

Preparation Methods

Copper-Promoted Trifluoromethylation of Terminal Alkynes

One efficient method to introduce the trifluoropropynyl group involves copper-mediated trifluoromethylation of terminal alkynes. This method uses copper reagents such as "CuCF3" species generated in situ, often stabilized with ligands like TMEDA and bases such as potassium tert-butoxide (BuOK). The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) under mild conditions (room temperature to 40 °C), yielding trifluoropropynylated aromatic compounds in moderate to good yields (~65-68%) as confirmed by ^19F NMR and GC-MS analysis.

Key reaction conditions:

Reagent/Condition Details
Copper reagent CuCF3 species generated in situ
Base Potassium tert-butoxide (BuOK)
Ligands TMEDA (N,N,N',N'-Tetramethylethylenediamine)
Solvent DMF
Temperature Room temperature to 40 °C
Reaction time 1–2 hours
Yield 65–68% (by ^19F NMR)

Representative example:
1-chloro-4-ethynylbenzene reacts with CuCF3 under these conditions to give 1-chloro-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene in 67% yield.

Alternative Routes to Trifluoropropynylated Benzenes

Other methods involve nucleophilic substitution or coupling reactions starting from halo-substituted benzenes and trifluoropropynyl reagents, but copper-promoted trifluoromethylation remains the most reported for this compound class due to its efficiency and selectivity.

Selective Nitration to Form 1-Nitro-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene

Nitration Conditions

The nitration step involves electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid. Control of temperature and reaction time is critical to achieve selective nitration at the meta position relative to the trifluoropropynyl substituent without over-nitration or ring damage.

  • Temperature is typically maintained at low to moderate levels (0–5 °C) to prevent side reactions.
  • The reaction time is optimized to favor monosubstitution.
  • The use of mixed acid ensures the generation of the nitronium ion (NO2+), the active nitrating species.

Reaction Outcome and Purification

The nitration yields this compound with high regioselectivity. The product is isolated by standard workup procedures involving quenching, extraction, and purification through recrystallization or chromatography.

Parameter Typical Condition/Result
Nitrating agent HNO3 / H2SO4 mixture
Temperature 0–5 °C
Reaction time 1–3 hours
Yield Moderate to good (varies with conditions)
Purification Recrystallization or column chromatography

This method is supported by industrial and research-scale syntheses reported for similar nitroaromatic compounds with trifluoromethylated substituents.

Comparative Data Table of Preparation Methods

Step Method/Condition Yield (%) Notes
Trifluoropropynylation CuCF3 species, BuOK, TMEDA, DMF, RT 65–68 Mild conditions, good regioselectivity
Nitration HNO3/H2SO4, 0–5 °C, 1–3 h Moderate Selective meta substitution, careful temp control
Alternative (patent method for related compounds) Friedel-Crafts addition of vinylidene chloride to 1-nitro-3-(1,1-dichloroethyl)benzene, followed by dehydrohalogenation Good yields More complex, involves multiple steps and catalysts

Summary of Research Findings

  • Copper-mediated trifluoromethylation of terminal alkynes is a robust and efficient method to prepare trifluoropropynyl-substituted benzenes, which are key intermediates for the target compound.

  • Electrophilic nitration using mixed acid under controlled conditions provides selective introduction of the nitro group at the meta position relative to the trifluoropropynyl group.

  • The combined synthetic route is practical for research and potential industrial applications due to moderate yields, manageable conditions, and the availability of reagents.

  • Analytical characterization using ^19F NMR, GC-MS, and other spectroscopic methods confirms the structure and purity of intermediates and final products.

This detailed synthesis overview integrates multiple authoritative sources, including patent literature on related compounds, peer-reviewed research articles on copper-promoted trifluoromethylation, and industrial synthesis data, providing a comprehensive and professional guide to preparing this compound.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including

    Common Reagents and Conditions:

    Major Products: Reduction yields the corresponding amino derivative.

  • Scientific Research Applications

    Medicinal Chemistry

    The compound's nitro group is often associated with biological activity. Nitro compounds are known to exhibit various pharmacological properties, including antibacterial and anticancer activities. Research has indicated that derivatives of nitroaromatic compounds can act as potential drug candidates due to their ability to interact with biological targets.

    Material Science

    The trifluoropropynyl group contributes to the compound's potential use in material science, particularly in the development of fluorinated polymers and materials with enhanced thermal stability and chemical resistance. Fluorinated compounds are often utilized in coatings and advanced materials due to their unique properties.

    Environmental Chemistry

    Due to the increasing concern over environmental pollutants, 1-Nitro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene may serve as a model compound for studying the degradation pathways of nitroaromatic pollutants in various environmental matrices. Understanding its behavior in the environment can help develop strategies for remediation.

    Case Studies

    Case Study 1: Antibacterial Activity
    A study exploring the antibacterial properties of nitroaromatic compounds demonstrated that certain derivatives showed significant activity against Gram-positive bacteria. The presence of the trifluoropropynyl group may enhance this activity due to increased lipophilicity, allowing better membrane penetration.

    Case Study 2: Polymer Development
    Research into fluorinated polymers has highlighted the role of trifluoropropynyl groups in improving the thermal and mechanical properties of materials. A polymer synthesized from this compound exhibited superior performance compared to traditional polymers.

    Mechanism of Action

    • Mechanism not extensively studied, but it likely interacts with cellular targets due to its functional groups.
    • Further research needed to elucidate specific pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues with Nitro and Alkenyl/Trifluoromethyl Groups

    Compound A : 1-Nitro-3-((E)-2-nitrovinyl)benzene (CAS: 882-26-8)
    • Structure : Nitro group at position 1 and a β-nitrostyrene group at position 3.
    • Key Properties: IR: 3003 cm⁻¹ (C-H stretch), 1694 cm⁻¹ (C=O), 1521 cm⁻¹ (NO₂ asymmetric stretch) . ¹H NMR: δ 7.51–8.28 (aromatic protons), δ 7.72–8.18 (vinyl protons) . Reactivity: Acts as a dienophile in Diels-Alder reactions due to the electron-deficient nitrovinyl group.
    • Comparison : Unlike the trifluoropropynyl group in the target compound, the nitrovinyl group in Compound A enhances electrophilicity but lacks the steric and electronic effects of the CF₃ group.
    Compound B : 1-Chloro-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene (CAS: S-83ap)
    • Structure : Chlorine at position 1 and trifluoropropynyl at position 3.
    • Key Properties :
      • ¹H NMR : δ 7.49 (d, J=8.5 Hz), 7.38 (d, J=8.5 Hz) for aromatic protons .
      • ¹³C NMR : δ 114.93 (q, J=258.2 Hz, CF₃), 85.52 (q, J=6.2 Hz, C≡C-CF₃) .
    • Comparison : The chlorine substituent reduces electron density compared to the nitro group, making Compound B less reactive in nucleophilic aromatic substitution but more stable under basic conditions.

    Trifluoropropynyl-Substituted Analogues

    Compound C : (3,3,3-Trifluoroprop-1-yn-1-yl)benzene (CAS: 772-62-3)
    • Structure : Trifluoropropynyl group at position 1 of benzene.
    • Key Properties :
      • Molecular Formula : C₉H₅F₃.
      • Hazards : Highly flammable (H225), skin/eye irritant (H315/H319) .
    • Comparison : The absence of a nitro group simplifies its reactivity profile, making it a precursor for trifluoromethylated polymers via alkyne metathesis .
    Compound D : 4-(3,3,3-Trifluoroprop-1-yn-1-yl)-1,1'-biphenyl (CAS: 1a in Ref. 3)
    • Structure : Biphenyl system with trifluoropropynyl at position 4.
    • Reactivity : Undergoes chemoselective defluoroborylation with Cu catalysts to yield sp²/sp³ diborylated products (82% yield) .
    • Comparison : The biphenyl system enhances conjugation, enabling applications in optoelectronics, whereas the target compound’s nitro group favors electrophilic aromatic substitution.

    Nitro-Substituted Trifluoromethyl Derivatives

    Compound E : 1-Nitro-3-(trifluoromethoxy)benzene (CAS: 2995-45-1)
    • Structure : Nitro group at position 1 and trifluoromethoxy (-OCF₃) at position 3.
    • Key Properties :
      • Boiling Point : 96°C .
      • Stability : The OCF₃ group provides hydrolytic stability compared to the propargyl group in the target compound.
    • Comparison : The trifluoromethoxy group is less sterically demanding than trifluoropropynyl, enabling easier functionalization at the aromatic ring.

    Comparative Data Table

    Property Target Compound Compound A (882-26-8) Compound B (S-83ap) Compound C (772-62-3)
    Molecular Formula C₉H₅F₃NO₂ C₈H₆N₂O₄ C₉H₅ClF₃ C₉H₅F₃
    Key Functional Groups -NO₂, -C≡C-CF₃ -NO₂, -CH=CH-NO₂ -Cl, -C≡C-CF₃ -C≡C-CF₃
    IR (cm⁻¹) ~1520 (NO₂), ~2250 (C≡C) 1694 (C=O), 1521 (NO₂) 2251 (C≡C) Not reported
    ¹H NMR (δ) Aromatic: ~7.5–8.3 (predicted) 7.51–8.28 (aromatic/vinylic) 7.38–7.49 (aromatic) Not reported
    Applications Electrophilic coupling, catalysis Antimicrobial agents Polymer precursors ROAMP initiators

    Q & A

    Q. What are the principal synthetic routes to 1-nitro-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene, and how do substrate electronics influence method selection?

    Three main approaches are documented:

    • Oxidative trifluoromethylation of terminal alkynes (effective for electron-rich substrates; electron-deficient alkynes favor Glaser coupling, limiting scalability) .
    • Intramolecular Wittig reactions , where β-oxo ylides generate the alkyne via thermal elimination. This method is clean but requires high temperatures (~300°C) for electron-rich substrates .
    • Transition metal cross-coupling , particularly using in situ-generated 3,3,3-trifluoropropynyl zinc reagents, which tolerate sensitive functional groups (e.g., nitro, trifluoromethyl) . Methodological guidance : Prioritize cross-coupling for substrates with oxidation-sensitive groups and Wittig reactions for thermally stable systems.

    Q. How can the molecular structure of this compound be validated experimentally?

    Use X-ray crystallography (referencing Cambridge Structural Database entries for related trifluoropropynylbenzene derivatives) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and electronic effects. For example:

    • ¹⁹F NMR : A singlet at δ ~-50 ppm confirms the trifluoromethyl group .
    • ¹³C NMR : Signals at δ ~85–90 ppm (q, J ≈ 6 Hz) and ~115–120 ppm (q, J ≈ 260 Hz) validate the alkyne and CF₃ moieties .

    Advanced Research Questions

    Q. What role does the trifluoropropynyl group play in alkyne metathesis reactions, and how can its electronic properties be exploited for polymer synthesis?

    The electron-withdrawing CF₃ group enhances metathesis activity by stabilizing transition states via inductive effects. In ring-opening alkyne metathesis polymerization (ROAMP) , Mo-based initiators functionalized with this group enable precise control over polymer molecular weight (e.g., Mₙ = 10–50 kDa, Đ = 1.1–1.3) . Methodological insight : Use DFT modeling to predict initiation kinetics. Substituents on the benzene ring (e.g., nitro groups) further modulate electronic effects, with Hammett σₚ values correlating with reaction rates .

    Q. How can competing side reactions (e.g., Glaser coupling) be suppressed during synthesis?

    Competing pathways arise in oxidative trifluoromethylation due to radical intermediates. Mitigation strategies include:

    • Low-temperature cross-coupling (-60°C to RT) to favor kinetic control .
    • Small-scale reactions (<1 mmol) for electron-deficient alkynes to minimize dimerization .
    • In situ quenching of byproducts via vacuum distillation .

    Q. What computational tools are recommended for analyzing electronic effects in this compound’s reactivity?

    Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental data to map reaction coordinates. For example:

    • Calculate Hammett parameters to predict substituent effects on metathesis rates .
    • Simulate NMR chemical shifts (GIAO method) to validate structural assignments .

    Data Contradiction Analysis

    Q. How should researchers resolve discrepancies in reported yields for cross-coupling reactions?

    Yield variations (46–95% in ) stem from:

    • Substrate purity : Trace moisture or oxygen degrades trifluoropropynyl zinc intermediates.
    • Recrystallization efficiency : Use mixed solvents (e.g., hexane/EtOAc) to improve recovery. Recommendation : Report yields both by NMR (crude) and after purification to standardize data.

    Experimental Design Tables

    Table 1. Comparison of Synthetic Methods for this compound

    MethodSubstrate ScopeYield RangeKey LimitationReference
    Oxidative CF₃ AdditionElectron-rich alkynes20–60%Glaser coupling dominates
    Intramolecular WittigThermally stable systems70–85%High temperatures required
    Cross-CouplingBroad functional tolerance46–95%Sensitive to reagent quality

    Table 2. ROAMP Initiator Performance with Trifluoropropynyl Moieties

    Initiator SubstituentMₙ (kDa)ĐInitiation Rate (k, s⁻¹)Reference
    -NO₂48.21.120.045
    -OMe32.71.210.012

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